

The Mechanistic Rationale: Dual-Receptor Modulation

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Compound of Interest

Compound Name: 4-Oxotridecanoic acid

CAS No.: 92155-71-0

Cat. No.: B12653949

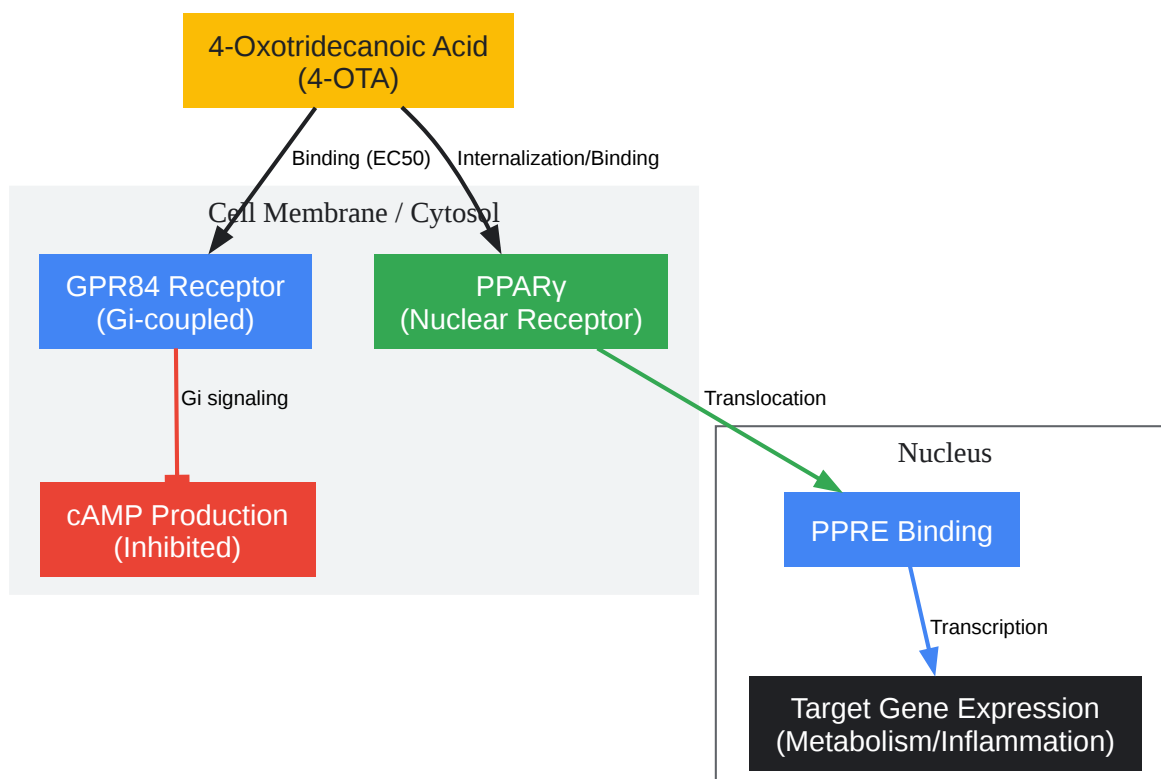
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The biological activity of oxidized MCFAs is primarily governed by two distinct receptor families: the G protein-coupled receptor 84 (GPR84) and the Peroxisome Proliferator-Activated Receptor gamma (PPAR γ).

GPR84 is the canonical sensor for medium-chain fatty acids (C9–C14) and is highly expressed in myeloid cells, where it mediates pro-inflammatory and metabolic responses[1][2].

Concurrently, oxidized fatty acids are known to be highly potent, sometimes covalent, activators of the nuclear receptor PPAR γ , which regulates lipid metabolism and quells inflammation[3].

Because 4-OTA possesses both the ideal chain length for GPR84[4] and the electrophilic oxo-moiety characteristic of PPAR γ ligands[5], in vitro studies must evaluate this dual-axis signaling.



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Fig 1: Dual signaling pathway of 4-OTA via GPR84 (membrane) and PPAR γ (nuclear).

Protocol 1.1: Self-Validating GPR84 cAMP Inhibition Assay

Because GPR84 is a G_i/o -coupled receptor, its activation inhibits adenylate cyclase, reducing intracellular cAMP[2]. To prove that 4-OTA actively signals through GPR84, we must artificially elevate cAMP and measure 4-OTA's ability to suppress it.

- **Causality & Design:** We utilize Forskolin to directly activate adenylate cyclase. If 4-OTA is a true GPR84 agonist, it will dose-dependently blunt the Forskolin-induced cAMP spike. To make this a self-validating system, a parallel control using Pertussis Toxin (PTX)—which uncouples G_iproteins—must be included. If PTX abolishes 4-OTA's effect, the mechanism is definitively G_i -mediated.
- **Step-by-Step Methodology:**
 - **Cell Preparation:** Seed CHO-K1 cells stably expressing human GPR84 at 10,000 cells/well in a 384-well plate. Incubate overnight.
 - **PTX Validation Arm:** Pre-treat half the wells with 100 ng/mL Pertussis Toxin for 18 hours prior to the assay.
 - **Ligand Preparation:** Prepare a 10-point serial dilution of 4-OTA (1 nM to 100 μ M) in assay buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
 - **Stimulation:** Co-treat cells with 4-OTA dilutions and 10 μ M Forskolin for 30 minutes at 37°C.
 - **Detection:** Lyse cells and quantify cAMP using a TR-FRET based competitive immunoassay (e.g., Cisbio cAMP Gs Dynamic kit).
 - **Analysis:** Calculate the IC₅₀ of cAMP inhibition. The PTX-treated wells should show a complete rightward shift (loss of activity).

Mitochondrial Bioenergetics & Beta-Oxidation

Unlike long-chain fatty acids, MCFAs bypass the Carnitine Palmitoyltransferase 1 (CPT1) shuttle and diffuse directly into the mitochondria for beta-oxidation. However, the presence of a 4-oxo modification on a 13-carbon chain can create a metabolic bottleneck. It may act as a

competitive inhibitor for medium-chain acyl-CoA dehydrogenase (MCAD), thereby altering cellular respiration.

Protocol 2.1: Permeabilized Cell High-Resolution Respirometry

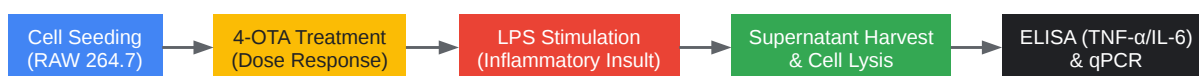
Standard glucose-rich media masks fatty acid oxidation (FAO) kinetics due to the Crabtree effect. To isolate the specific impact of 4-OTA on the electron transport chain (ETC), cells must be substrate-starved and permeabilized.

- **Causality & Design:** By permeabilizing the cell membrane with digitonin, we bypass cellular uptake mechanisms and deliver 4-OTA directly to the mitochondria. We supply Malate to spark the TCA cycle, but withhold other substrates. If 4-OTA is successfully oxidized, Oxygen Consumption Rate (OCR) will rise. If it is toxic or inhibitory, OCR will crash upon administration.
- **Step-by-Step Methodology:**
 - **Seeding:** Plate HepG2 cells (a standard hepatocyte model for FAO) at 20,000 cells/well in a Seahorse XF96 microplate.
 - **Starvation:** 24 hours pre-assay, switch to substrate-limited media (0.5 mM Glucose, 1 mM GlutaMAX, 0.5 mM Carnitine).
 - **Permeabilization:** Replace media with Mitochondrial Assay Solution (MAS) containing 1 nM Digitonin, 2.5 mM Malate, and 1 mM ADP.
 - **Injection Strategy (Seahorse XFe96):**
 - **Port A:** 4-OTA (Titrated doses: 10 μ M, 50 μ M, 100 μ M) conjugated to BSA (6:1 molar ratio).
 - **Port B:** Oligomycin (2 μ M) to measure ATP-linked respiration.
 - **Port C:** FCCP (2 μ M) to measure maximal respiratory capacity.
 - **Port D:** Rotenone/Antimycin A (0.5 μ M) to shut down the ETC.

- Validation: Run a parallel well with Etomoxir (CPT1 inhibitor). Because 4-OTA is an MCFAs, its oxidation should be Etomoxir-insensitive, validating its direct mitochondrial entry.

Immunomodulation: Macrophage Polarization Assays

Oxidized fatty acids are known to inhibit leukocyte-endothelial interactions and suppress NF- κ B activation via PPAR-dependent pathways[6]. In macrophages, activation of GPR84 by MCFAs can initially enhance phagocytosis, but subsequent PPAR γ activation by oxidized lipids resolves inflammation[1].



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Fig 2: Experimental workflow for assessing 4-OTA's immunomodulatory effects in macrophages.

Protocol 3.1: LPS-Induced Cytokine Suppression Assay

- Causality & Design: We prime RAW 264.7 macrophages with 4-OTA prior to an inflammatory insult (LPS). If 4-OTA acts similarly to oxidized omega-3s, it will blunt the release of pro-inflammatory cytokines (TNF- α , IL-6). To ensure the reduction in cytokines is not simply due to cell death, a multiplexed viability read (e.g., LDH release) is mandatory.

- Step-by-Step Methodology:
 - Seed RAW 264.7 cells at 1×10^5 cells/well in 24-well plates.
 - Pre-treat cells with 4-OTA (Vehicle, 10 μ M, 50 μ M) for 2 hours.
 - Stimulate with 100 ng/mL LPS (E. coli O111:B4) for 6 hours.
 - Harvest the supernatant and centrifuge at 10,000 x g to remove debris.
 - Perform sandwich ELISA for TNF- α and IL-6.
 - Lyse the remaining cell pellet for RNA extraction and run RT-qPCR for Nos2 (iNOS) and Arg1 to assess M1 vs. M2 macrophage polarization.

Quantitative Data Synthesis

To benchmark 4-OTA against known lipid mediators, researchers should structure their expected data outputs against established MCFA and oxidized lipid analogs.

Table 1: Benchmark Quantitative Metrics for 4-OTA In Vitro Profiling

Target / Assay	Metric	Expected Range (Based on Analogs)	Positive Control
GPR84 Activation	EC50(cAMP Inhibition)	5 μ M – 30 μ M	Capric Acid (C10:0)
PPAR γ Activation	Fold-Change (Luciferase)	2.0x – 4.5x over baseline	Rosiglitazone
Mitochondrial Respiration	Max OCR (pmol/min)	Dose-dependent increase up to 50 μ M	Tridecanoic Acid
Immunomodulation	IC50(TNF- α Suppression)	10 μ M – 40 μ M	15-deoxy- Δ 12,14-PGJ2

References

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